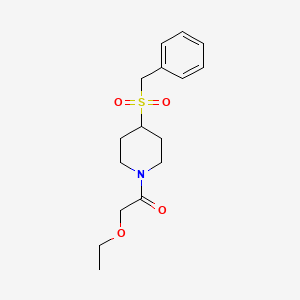

![molecular formula C18H21N3O6 B2595595 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid CAS No. 2287267-97-2](/img/structure/B2595595.png)

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

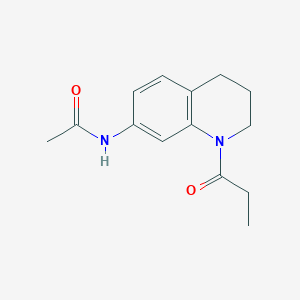

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid , also known by its systematic name 3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo- , is a chemical compound with the molecular formula C₁₁H₂₁NO₆ . It falls under the category of benzyl-substituted pyrimidine derivatives . The compound exhibits interesting properties and has applications in drug delivery systems due to its modification capabilities using PAMAM dendritic polymers .

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, coupling reactions, and deprotection. Key intermediates include 2-(2-aminoethoxy)ethyl acetate hydrochloride , 2-(2-BOC-aminoethoxy)ethanol , and 2-(2-(2-aminoethoxy)ethoxy)acetic acid dihydrochloride . The final step yields the target compound through appropriate deprotection and purification methods .

Molecular Structure Analysis

The molecular structure of This compound consists of a pyrimidine core with a benzyl group and an oxycarbonylamino side chain. The presence of the tert-butyl (t-Boc) protecting group ensures stability during synthesis and subsequent reactions .

Chemical Reactions Analysis

The benzylic position in this compound is susceptible to nucleophilic substitution reactions. 2° and 3° benzylic halides typically react via an SN1 pathway , forming resonance-stabilized carbocations. These reactions play a crucial role in the compound’s derivatization and functionalization .

Physical and Chemical Properties Analysis

Mecanismo De Acción

The specific mechanism of action for this compound depends on its intended application. As a drug delivery scaffold, it can be modified with various payloads (e.g., drugs, imaging agents) to enhance therapeutic efficacy or diagnostic capabilities. The presence of the oxycarbonylamino group allows for controlled release and targeted delivery .

Propiedades

IUPAC Name |

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-18(2,3)27-16(25)19-13-9-14(22)21(11-15(23)24)17(26)20(13)10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,19,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORAWIFPPBICMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2595515.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)

![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)